molecular formula C20H18N2O2 B2997581 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene CAS No. 637754-46-2

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene

Cat. No.: B2997581
CAS No.: 637754-46-2
M. Wt: 318.376
InChI Key: MGOSFKGJIDHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is a complex organic compound that features a benzimidazole core linked to a furan ring through an ethoxy bridge, with a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene typically involves the condensation of 2-(2-furyl)benzimidazole with 2-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating under reflux to facilitate the formation of the ethoxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furanones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

    1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene: Similar structure but with the methyl group on the 4-position of the benzene ring.

    2-(2-Furyl)benzimidazole: Lacks the ethoxy and methyl substituents.

    2-Methylbenzimidazole: Lacks the furan and ethoxy substituents.

Uniqueness: 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSFKGJIDHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.